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molecular formula C5H4N2OS2 B8397738 4-thiocyanatomethyl-2(3H)-thiazolone

4-thiocyanatomethyl-2(3H)-thiazolone

Cat. No. B8397738
M. Wt: 172.2 g/mol
InChI Key: GARYKBZMITYSMB-UHFFFAOYSA-N
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Patent
US04990524

Procedure details

After absorbing 7.3 g (0.20 mol) of gaseous hydrogen chloride in 100 ml of anhydrous methanol, 17.22 g (0.10 mol) of 1,3-bis(thiocyanato)-acetone are added and the mixture is stirred at 45° to 50° C. for 4 hours. Then, the reaction mixture is evaporated under reduced pressure until a crystalline precipitate begins to separate. After cooling down the residue, the precipitate is filtered off. After washing with methanol and drying, 8.3 g (48.3%) of the named compound are obtained with the same quality characteristics as described in Example (1a). The active ingredient content of the substance obtained is 99.0%.
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
1,3-bis(thiocyanato)-acetone
Quantity
17.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
48.3%

Identifiers

REACTION_CXSMILES
Cl.[S:2]([CH2:5][C:6]([CH2:8][S:9][C:10]#[N:11])=O)[C:3]#[N:4].C[OH:13]>>[S:2]([CH2:5][C:6]1[NH:11][C:10](=[O:13])[S:9][CH:8]=1)[C:3]#[N:4]

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
Cl
Name
1,3-bis(thiocyanato)-acetone
Quantity
17.22 g
Type
reactant
Smiles
S(C#N)CC(=O)CSC#N
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at 45° to 50° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
Then, the reaction mixture is evaporated under reduced pressure until a crystalline precipitate
CUSTOM
Type
CUSTOM
Details
to separate
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down the residue
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
After washing with methanol
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
S(C#N)CC=1NC(SC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: PERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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